molecular formula C16H19NO2 B2359880 N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylbut-2-ynamide CAS No. 2411202-27-0

N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylbut-2-ynamide

Cat. No. B2359880
CAS RN: 2411202-27-0
M. Wt: 257.333
InChI Key: KKBQCJWTAPYJJY-UHFFFAOYSA-N
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Description

N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylbut-2-ynamide, commonly known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, hypertension, and inflammation.

Mechanism of Action

HET0016 inhibits the enzyme 20-HETE synthase, which is responsible for the production of 20-HETE, a potent vasoconstrictor and pro-inflammatory mediator. By inhibiting the production of 20-HETE, HET0016 exerts its therapeutic effects in various diseases.
Biochemical and Physiological Effects:
HET0016 has been shown to have various biochemical and physiological effects. In cancer cells, HET0016 inhibits cell proliferation, migration, and invasion by downregulating the expression of various oncogenes and upregulating the expression of tumor suppressor genes. In hypertension, HET0016 reduces blood pressure by dilating blood vessels and inhibiting the production of vasoconstrictors. In inflammation, HET0016 reduces the production of inflammatory cytokines and chemokines, thereby reducing inflammation.

Advantages and Limitations for Lab Experiments

HET0016 has several advantages and limitations for lab experiments. One advantage is its high selectivity for 20-HETE synthase, which allows for specific inhibition of this enzyme without affecting other enzymes. Another advantage is its ability to penetrate the blood-brain barrier, which makes it a potential therapeutic agent for neurological diseases. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity at high concentrations, which requires careful dosing in experiments.

Future Directions

There are several future directions for research on HET0016. One direction is the development of more potent and selective inhibitors of 20-HETE synthase. Another direction is the investigation of the role of 20-HETE in various diseases, including neurological diseases and cardiovascular diseases. Additionally, the therapeutic potential of HET0016 in combination with other drugs or therapies should be explored.

Synthesis Methods

HET0016 can be synthesized using a multi-step process that involves the reaction of 4-chlorobutyryl chloride with 1-hydroxycyclobutylmethylamine, followed by the reaction of the resulting product with phenylacetylene and sodium hydride. The final product is obtained by reacting the intermediate with methylamine and sodium hydride.

Scientific Research Applications

HET0016 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, HET0016 has been shown to inhibit the growth and metastasis of various cancer cells, including breast, prostate, and lung cancer cells. In hypertension research, HET0016 has been shown to reduce blood pressure by inhibiting the production of 20-HETE, a potent vasoconstrictor. In inflammation research, HET0016 has been shown to reduce the production of inflammatory cytokines and chemokines.

properties

IUPAC Name

N-[(1-hydroxycyclobutyl)-phenylmethyl]-N-methylbut-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-3-8-14(18)17(2)15(16(19)11-7-12-16)13-9-5-4-6-10-13/h4-6,9-10,15,19H,7,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBQCJWTAPYJJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(C)C(C1=CC=CC=C1)C2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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